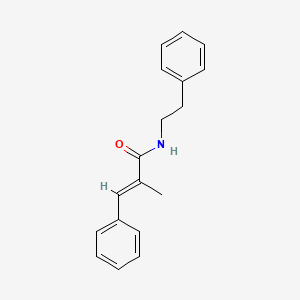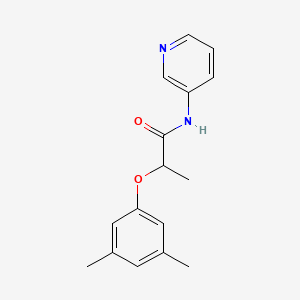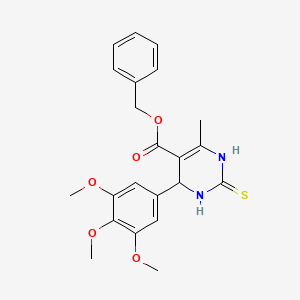![molecular formula C18H23FN4O B4052268 4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}-1-(3-fluorobenzyl)-2-pyrrolidinone](/img/structure/B4052268.png)
4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}-1-(3-fluorobenzyl)-2-pyrrolidinone
Vue d'ensemble
Description
The compound “4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}-1-(3-fluorobenzyl)-2-pyrrolidinone” is also known as BLU-667 or Pralsetinib . It is a highly efficient, selective RET (c-RET) inhibitor, with an IC50 value of 0.4 nM against WT RET (c-RET) . It has effective inhibitory action against some common RET (c-RET) oncogenic mutations .
Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple functional groups including a pyrazole ring, an amine group, a fluorobenzyl group, and a pyrrolidinone ring . The exact structural details are not provided in the search results.Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is soluble in DMSO at concentrations of 100 mg/mL or higher, but is insoluble in water . The predicted pKa is 14.33±0.10 .Applications De Recherche Scientifique
Antimicrobial and Antituberculosis Activities
Research into the development of novel Mycobacterium tuberculosis GyrB inhibitors has led to the synthesis of compounds with significant antimicrobial and antituberculosis activities. A study by Jeankumar et al. (2013) highlighted the synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, demonstrating promising activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase.
Anticancer Activity
In the realm of anticancer research, the synthesis of novel compounds with potential anticancer activity is paramount. A study by Hammam et al. (2005) explored the synthesis of 6-fluorobenzo[b]pyran-4-one derivatives and their subsequent reactions to yield compounds with anti-lung cancer activity.
Antioxidant and Antitumor Activities
The development of compounds with antioxidant and antitumor activities is critical for novel therapeutic applications. El‐Borai et al. (2013) reported the microwave-assisted synthesis of pyrazolopyridine derivatives, with some compounds exhibiting significant antioxidant and antitumor activities against liver and breast cancer cell lines.
Antiallergic Agents
The search for new antiallergic compounds led to the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, as investigated by Menciu et al. (1999). These compounds were tested for their antiallergic potency, leading to the identification of highly potent candidates.
Fluorine Chemistry
The synthesis and evaluation of fluorine-containing compounds have implications for the development of materials with unique properties. Song et al. (2005) synthesized a series of α-amino (2, or 4)-fluorobenzyl-phosphonates containing the isoxazole moiety, showcasing moderate anticancer activity in vitro.
Mécanisme D'action
Propriétés
IUPAC Name |
4-[(1-ethyl-5-methylpyrazol-4-yl)methylamino]-1-[(3-fluorophenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O/c1-3-23-13(2)15(10-21-23)9-20-17-8-18(24)22(12-17)11-14-5-4-6-16(19)7-14/h4-7,10,17,20H,3,8-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGKRDNCTBNIFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CNC2CC(=O)N(C2)CC3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4052187.png)
![1-{3-fluoro-4-[4-(2-furoyl)-3-methyl-1-piperazinyl]phenyl}ethanone](/img/structure/B4052192.png)

![2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE](/img/structure/B4052205.png)
![N-(4-ACETAMIDOPHENYL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B4052213.png)
![3-[(3-bromobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4052219.png)
![N-(4-{[4-(4-ethoxyphenyl)-1-phthalazinyl]amino}phenyl)acetamide](/img/structure/B4052224.png)

![N-[[3-(3-fluorophenyl)-1-(3-methylphenyl)pyrazol-4-yl]methyl]-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4052232.png)
![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine](/img/structure/B4052239.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone](/img/structure/B4052262.png)

![N-benzyl-N-(cyclobutylmethyl)-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4052307.png)
